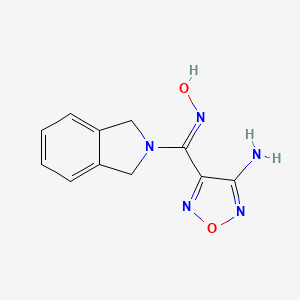

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Übersicht

Beschreibung

LW106 ist ein neuartiger niedermolekularer Inhibitor der Indolamin-2,3-Dioxygenase 1 (IDO1). Dieses Enzym ist am Katabolismus von Tryptophan beteiligt, einer essentiellen Aminosäure, und spielt eine wichtige Rolle bei der Immunregulation. LW106 hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere in seiner Fähigkeit, das Tumorwachstum durch Modulation des Mikromilieus des Tumors zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LW106 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um die Ausbeute und Reinheit der Verbindung zu optimieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von LW106 würde wahrscheinlich eine Skalierung des Labor-Syntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung einer gleichbleibenden Qualität und Ausbeute sowie die Implementierung von Reinigungstechniken zur Isolierung des Endprodukts. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LW106 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: LW106 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: LW106 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

LW106 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Indolamin-2,3-Dioxygenase 1 und ihre Auswirkungen auf den Tryptophanstoffwechsel zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und sein Potenzial als immuntherapeutisches Mittel.

Medizin: Erfolgt für sein Potenzial in der Krebstherapie, insbesondere in Kombination mit anderen Behandlungen wie Immuncheckpoint-Inhibitoren und Chemotherapie.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und als Forschungswerkzeug in der Medikamentenentwicklung

Wirkmechanismus

LW106 entfaltet seine Wirkung durch Hemmung der Aktivität der Indolamin-2,3-Dioxygenase 1. Dieses Enzym ist für den Katabolismus von Tryptophan zu Kynurenin verantwortlich. Durch die Hemmung dieses Weges reduziert LW106 die Produktion von Kynurenin, das bekanntermaßen Immunantworten unterdrückt. Dies führt zu einer erhöhten Infiltration von proliferativen T-Effektorzellen in Tumoren und einer verringerten Rekrutierung von regulatorischen T-Zellen, Endothelzellen und Krebs-assoziierten Fibroblasten. Folglich begrenzt LW106 das Tumorwachstum und -fortschreiten durch die Modulation des Mikromilieus des Tumors .

Wissenschaftliche Forschungsanwendungen

LW106 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 and its effects on tryptophan metabolism.

Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapeutic agent.

Medicine: Explored for its potential in cancer therapy, particularly in combination with other treatments such as immune checkpoint inhibitors and chemotherapy.

Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery

Wirkmechanismus

LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Epacadostat: Ein weiterer Inhibitor der Indolamin-2,3-Dioxygenase 1, der ausgiebig auf seine Antitumorwirkung untersucht wurde.

Indoximod: Ein Tryptophan-Mimetikum, das die Immunantwort durch Hemmung der Indolamin-2,3-Dioxygenase 1 moduliert.

Einzigartigkeit von LW106

LW106 ist einzigartig in seiner Fähigkeit, das Tumorwachstum effektiver zu hemmen als andere Inhibitoren der Indolamin-2,3-Dioxygenase 1, wie z. B. Epacadostat, obwohl es in vitro weniger potent ist. Diese verbesserte Wirksamkeit wird seiner Fähigkeit zugeschrieben, das Mikromilieu des Tumors durch die Begrenzung der Stroma-Immun-Wechselwirkung und die Reduzierung der Anreicherung von Krebsstammzellen zu modulieren .

Biologische Aktivität

The compound (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.24 g/mol. The compound features a unique combination of an oxadiazole ring and an isoindoline structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.

- Anticancer : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.

- Anti-inflammatory : Some compounds exhibit potential in reducing inflammation through modulation of cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer), with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 (breast cancer) | 25 |

Anti-inflammatory Effects

Research on inflammatory models revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Hydroxy-1,2,5-Oxadiazole | Anticancer | Exhibits selective toxicity |

| 3-Amino-1,2,4-Oxadiazol | Antimicrobial | Broad-spectrum activity |

| Benzothiazole Derivatives | Antifungal | Lacks oxadiazole component |

Eigenschaften

Molekularformel |

C11H11N5O2 |

|---|---|

Molekulargewicht |

245.24 g/mol |

IUPAC-Name |

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11- |

InChI-Schlüssel |

QHVIXMMITPHBSL-QBFSEMIESA-N |

SMILES |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

Isomerische SMILES |

C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N |

Kanonische SMILES |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LW-106; LW 106; LW106 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.